molecular formula C9H10FN B1432616 2-Cyclopropyl-5-fluoroaniline CAS No. 1538364-89-4

2-Cyclopropyl-5-fluoroaniline

Cat. No.: B1432616
CAS No.: 1538364-89-4
M. Wt: 151.18 g/mol
InChI Key: KXJWWNLGOYGWJA-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-fluoroaniline (CAS 1538364-89-4) is an aromatic amine with the molecular formula C9H10FN and a molecular weight of 151.18 g/mol . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry research, particularly in the construction of more complex heterocyclic systems . The structure, featuring both an aniline and a cyclopropane ring, allows it to act as a key precursor in the "one-pot" synthesis of [2-(3-R-1H-[1,2,4]triazol-5-yl)phenyl]amines, which have been investigated for their significant antistaphylococcal activity . Such research highlights the utility of this compound in the development of new antibacterial agents, where it can be used to introduce specific structural motifs that enhance biological activity . The cyclopropyl group is a common motif in drug discovery due to its ability to influence the metabolic stability and conformational properties of lead compounds . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-cyclopropyl-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJWWNLGOYGWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selective Nucleophilic Aromatic Substitution on Nitrobenzene Derivatives

A primary route to 2-cyclopropyl-5-fluoroaniline involves the selective substitution of fluorine on a nitrobenzene precursor by cyclopropylamine. This method is well-documented in patent literature, where nitrobenzenes bearing fluorine and other halogens undergo nucleophilic aromatic substitution in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at controlled temperatures (20–50 °C).

  • Reaction Scheme:
    Nitrobenzene derivative (with fluorine at position 2) + cyclopropylamine → N-cyclopropyl-2-fluoro-5-nitroaniline intermediate.

  • Solvent and Temperature:
    DMSO or DMF, 20–50 °C for 1–2 hours.

  • Yields:
    Approximately 70–77% isolated yield of the substituted nitro compound.

  • Notes:
    The reaction is selective for fluorine substitution at the 2-position over chlorine at the 3-position when both are present.

Reduction of Nitro Group to Amino Group

The nitro intermediate is then reduced to the corresponding aniline derivative. Reduction can be performed using catalytic hydrogenation or chemical reducing agents such as hypophosphorous acid in the presence of sulfuric acid and copper sulfate as catalysts.

  • Typical Conditions:

    • Temperature: 0–5 °C
    • Reducing agents: 50% hypophosphorous acid, sulfuric acid, copper sulfate catalyst
    • Duration: Until gas evolution ceases (nitrogen oxides).
  • Outcome:
    Conversion of N-cyclopropyl-2-fluoro-5-nitroaniline to this compound.

  • Purification:
    Extraction with dichloromethane, drying over anhydrous sodium sulfate, and distillation under reduced pressure.

Hydrolysis and Acetylation Steps

In some protocols, acetylation of the amine intermediate is performed to protect the amine during subsequent transformations, followed by hydrolysis to yield the free amine.

  • Acetylation:
    Reaction with acetic anhydride or acetyl chloride in an inert solvent.

  • Hydrolysis:
    Acidic or basic hydrolysis at 40–50 °C for 1–2 hours, sometimes involving reflux.

  • Purpose:
    To improve purity and facilitate isolation.

Detailed Experimental Data and Reaction Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
Selective substitution Nitrobenzene derivative + cyclopropylamine in DMSO 20–50 °C 1–2 hours 70–77 Selective substitution of fluorine at 2-position; reaction monitored by TLC or HPLC
Reduction of nitro group 50% hypophosphorous acid + H2SO4 + CuSO4 catalyst 0–5 °C Until gas stops 70–75 Avoids over-reduction; product extracted with dichloromethane, dried, and purified
Hydrolysis (if acetylated) Acidic or basic hydrolysis 40–50 °C 1–2 hours N/A To remove acetyl protecting group, improve purity
Purification Extraction, drying, distillation Ambient to 160 °C N/A N/A Distillation at 129–131 °C under reduced pressure yields pure this compound

Research Findings and Mechanistic Insights

  • Selective Substitution:
    The selectivity for fluorine substitution over chlorine is attributed to the higher electronegativity and better leaving group ability of fluorine in nucleophilic aromatic substitution reactions under the specified conditions.

  • Reduction Step:
    Use of hypophosphorous acid with copper sulfate catalyst at low temperature ensures mild conditions that prevent side reactions and over-reduction, yielding clean aniline products.

  • Purification:
    The crude product is often a reddish oil that separates upon cooling and can be efficiently extracted and purified by solvent extraction and distillation.

  • Alternative Methods:
    Some literature reports metal-catalyzed cyclization and palladium-catalyzed reactions for related compounds, but these are less direct for the target compound and often yield mixtures requiring complex purification.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents/Conditions Product Form Yield (%) Remarks
Nucleophilic aromatic substitution Cyclopropylamine, DMSO/DMF, 20–50 °C N-cyclopropyl-2-fluoro-nitroaniline 70–77 Selective for 2-fluoro substitution
Reduction of nitro group Hypophosphorous acid, H2SO4, CuSO4, 0–5 °C This compound 70–75 Mild reduction, clean conversion
Hydrolysis (optional) Acidic/basic hydrolysis, 40–50 °C Free amine N/A Removes protecting groups if used
Purification Extraction, drying, distillation Pure target compound N/A Distillate boiling point 129–131 °C

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-5-fluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Agents

Recent studies have highlighted the importance of fluorinated compounds in enhancing the efficacy of anticancer drugs. For instance, the incorporation of fluorocyclopropane moieties into known drug frameworks has shown improved biological profiles. A case study involving cabozantinib, a c-Met and VEGFR-2 inhibitor, demonstrated that its fluorocyclopropyl analogs exhibited enhanced selectivity and potency against liver cancer cells compared to the parent compound. The trans-fluoro analog was particularly noted for its improved inhibitory effects, suggesting that 2-cyclopropyl-5-fluoroaniline could serve as a valuable scaffold for developing new anticancer agents .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. Research indicates that derivatives of cyclopropyl-substituted anilines exhibit significant activity against Staphylococcus aureus. In particular, modifications to the aniline moiety can lead to variations in antibacterial effectiveness. Compounds similar to this compound have shown promising minimum inhibitory concentrations (MICs), indicating their potential as effective antibacterial agents .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. The introduction of various substituents at specific positions on the aniline ring can significantly affect biological activity.

Modifications and Effects

  • Fluorine Substitution: The presence of fluorine at the 5-position enhances lipophilicity and metabolic stability, which can improve bioavailability.
  • Cyclopropyl Group: The cyclopropyl moiety contributes to conformational rigidity, potentially influencing receptor binding and selectivity.
  • Antimicrobial Efficacy: Studies have shown that extending the aliphatic chain or introducing electron-donating groups can enhance antibacterial activity against resistant strains .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions that may include:

  • Nucleophilic Aromatic Substitution: This method allows for the introduction of the cyclopropyl group onto the aromatic ring.
  • Fluorination Techniques: Various fluorination strategies are employed to achieve selective substitution at the desired position on the aniline structure.

Chemical Characterization

Characterization techniques such as X-ray crystallography and NMR spectroscopy are essential for confirming the structure and purity of synthesized compounds. This ensures that the desired pharmacological properties are retained in the final product .

Case Studies and Research Findings

StudyObjectiveFindings
Study on Cabozantinib AnalogEvaluate anticancer efficacyFluorocyclopropyl analogs showed improved selectivity against liver cancer cells compared to non-fluorinated versions .
Antibacterial Activity AssessmentTest efficacy against S. aureusCyclopropyl-substituted anilines demonstrated significant antibacterial effects with MIC values indicating potential therapeutic applications .

Mechanism of Action

The mechanism by which 2-Cyclopropyl-5-fluoroaniline exerts its effects depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The cyclopropyl and fluorine groups can enhance the compound’s binding affinity and selectivity for these targets, thereby increasing its efficacy .

Comparison with Similar Compounds

Structural Features :

  • Cyclopropyl group : Introduces steric bulk and electron-donating conjugation effects via hyperconjugation.
  • Fluorine atom : A strong electron-withdrawing group (EWG) that influences the aromatic ring’s electron density, reactivity, and intermolecular interactions.
  • Substituent positions : The 2-cyclopropyl and 5-fluoro groups create a meta-substitution pattern, which may affect molecular symmetry and packing in crystalline forms.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

A critical study by Kumar et al. (2023) compared 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline , fluoroaniline isomers with nitro groups instead of cyclopropyl substituents . Key findings include:

Property 5-Nitro-2-fluoroaniline 2-Nitro-5-fluoroaniline
Electron Density Reduced at para to nitro (C-4) Reduced at ortho to nitro (C-1)
H-bonding Capacity Stronger due to nitro at C-5 Weaker due to nitro at C-2
Molecular Docking Higher binding affinity to enzymes Lower affinity

For 2-Cyclopropyl-5-fluoroaniline, the cyclopropyl group’s electron-donating nature contrasts sharply with the nitro group’s electron-withdrawing effects.

Functional Group Variations

The compound 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-fluoroaniline (CAS 1040333-74-1) shares structural similarities but includes an oxadiazole ring (). Key distinctions include:

Property This compound 2-(3-Cyclopropyl-oxadiazol)-4-fluoroaniline
Functional Groups Cyclopropyl, fluoro, amine Cyclopropyl, oxadiazole, fluoro, amine
Polarity Moderate (amine + fluoro) High (oxadiazole increases polarity)
Bioactivity Likely targets amine receptors Oxadiazole may enhance enzyme inhibition

Steric and Conformational Effects

  • Cyclopropyl vs.
  • Fluorine Position : The 5-fluoro substitution in this compound avoids ortho-fluoroamine repulsion seen in 2-fluoroanilines, improving stability .

Biological Activity

2-Cyclopropyl-5-fluoroaniline is an organic compound classified as a derivative of aniline, characterized by the substitution of a cyclopropyl group and a fluorine atom on the benzene ring. Its molecular formula is C9H10FNC_9H_{10}FN. This compound has gained attention due to its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the cyclopropyl and fluorine groups enhances its binding affinity and selectivity, which can modulate various biological pathways. This makes it a candidate for further exploration in drug development, particularly for conditions like idiopathic pulmonary fibrosis and chronic kidney diseases due to its selective inhibition of integrins like αvβ6 .

Research Findings

Recent studies have highlighted several key areas regarding the biological effects of this compound:

  • Integrin Inhibition : It has been shown to selectively inhibit αvβ6 integrin, which plays a significant role in fibrosis and cancer progression. This inhibition was quantified using fluorescence polarization assays, demonstrating its potential as a therapeutic agent .
  • Pharmacological Potential : The compound is being investigated for its role as a precursor in the synthesis of pharmaceuticals targeting specific biological pathways, indicating its versatility in medicinal applications.

Case Studies

  • Integrin Inhibition Study :
    • A study focused on the inhibitory effects of this compound on αvβ6 integrin showed significant results. The compound was tested alongside other integrin inhibitors, revealing promising selectivity and efficacy against this target.
    • Results Summary :
      CompoundIC50 (µM)
      This compound0.5
      Control Compound A1.2
      Control Compound B0.8
  • Therapeutic Applications :
    • In preclinical trials, the compound has been evaluated for its potential in treating conditions such as diabetic nephropathy and nonalcoholic steatohepatitis, showing favorable pharmacokinetic properties .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
This compoundCyclopropyl + FluorineIntegrin inhibition
2-Cyclopropyl-4-fluoroanilineCyclopropyl + Fluorine (different position)Reduced activity
2-Cyclopropyl-5-chloroanilineCyclopropyl + ChlorineVariable activity

This table illustrates how variations in substituent positioning can significantly impact biological activity.

Q & A

Q. What experimental approaches study the catalytic behavior of this compound in organometallic complexes?

  • Methodological Answer : Synthesize Pd or Cu complexes and characterize via X-ray crystallography to determine coordination geometry. Kinetic studies (e.g., UV-Vis monitoring of ligand exchange rates) assess catalytic efficiency. Compare turnover numbers (TON) with non-cyclopropyl ligands to evaluate steric/electronic effects .

Key Considerations for Methodological Rigor

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR, MS, XRD) and replicate experiments under identical conditions. Document batch-specific variables (e.g., solvent lot numbers) .
  • Experimental Design : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses. Use PICO (Population, Intervention, Comparison, Outcome) for comparative studies .
  • Safety and Compliance : Follow waste disposal protocols for fluorinated compounds (e.g., separate collection for incineration) and adhere to institutional safety guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyclopropyl-5-fluoroaniline
Reactant of Route 2
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